3-(dimethylamino)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide
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Description
3-(dimethylamino)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is a useful research compound. Its molecular formula is C21H28N2O2S and its molecular weight is 372.53. The purity is usually 95%.
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Scientific Research Applications
Reactions and Synthesis
- Heterocyclic Chemistry : It's used in reactions to produce heterocyclic compounds, such as 2-thiohydantoins and thiourea derivatives. These reactions typically involve the interaction with NH-acidic heterocycles (Ametamey & Heimgartner, 1990).
- Electrochemical Studies : This compound, especially its derivatives, is studied for its electrochemical behavior in protic mediums, which has implications in various chemical syntheses (David, Hurvois, Tallec, & Toupet, 1995).
- Synthesis of Spiro Compounds : It is utilized in the synthesis of spiro compounds, potentially for central nervous system applications. This involves metalation and acidification processes (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).
Chemical Properties and Interactions
- Alkylation and Ring Closure Reactions : Used in alkylation and ring closure reactions to generate a diverse library of structurally varied compounds (Roman, 2013).
- Crystallography and Antibacterial Activities : Studied in crystallography to understand its structure and potential antibacterial and antifungal activities (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
Applications in Material Science
- Corrosion Inhibition : Research has explored its derivatives as corrosion inhibitors, particularly for carbon steel in acidic solutions, offering insights into its application in material protection (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
properties
IUPAC Name |
3-(dimethylamino)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15(24)18-9-10-19(26-18)21(11-4-5-12-21)14-22-20(25)16-7-6-8-17(13-16)23(2)3/h6-10,13,15,24H,4-5,11-12,14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDDYOFZVIGSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC(=CC=C3)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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